2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one

Medicinal chemistry CNS drug design Lipophilicity optimization

2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one (CAS 2761768-49-2) is a fluorinated 2-aminopyrimidin-4(1H)-one building block. This scaffold has been validated as a bioisostere of urea, offering superior chemical stability in simulated gastric fluid relative to urea-based chemotypes.

Molecular Formula C6H7F2N3O
Molecular Weight 175.14 g/mol
Cat. No. B13895092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one
Molecular FormulaC6H7F2N3O
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESCC(C1=CC(=O)NC(=N1)N)(F)F
InChIInChI=1S/C6H7F2N3O/c1-6(7,8)3-2-4(12)11-5(9)10-3/h2H,1H3,(H3,9,10,11,12)
InChIKeyDIBBALAXPLWIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one: Procurement-Ready Pyrimidinone Building Block for Neurodegenerative & Kinase-Targeted Programs


2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one (CAS 2761768-49-2) is a fluorinated 2-aminopyrimidin-4(1H)-one building block. This scaffold has been validated as a bioisostere of urea, offering superior chemical stability in simulated gastric fluid relative to urea-based chemotypes [1]. The 6-position 1,1-difluoroethyl substituent provides distinct lipophilicity (computed LogP = 0.46) and metabolic stability compared to non-fluorinated and perfluorinated analogs. The compound is available at 98% purity from commercial suppliers .

Why 2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one Cannot Be Interchanged with Non-Fluorinated or Trifluoromethyl Pyrimidinone Analogs


Within the 2-aminopyrimidin-4(1H)-one class, the 6-position substituent dictates key drug-like properties. Replacing the 1,1-difluoroethyl group with a simple methyl or ethyl substituent significantly alters metabolic stability, as the gem-difluoromethylene (CF₂) motif resists cytochrome P450-mediated benzylic oxidation—a major clearance route for alkyl-substituted analogs [1]. Conversely, substituting with a trifluoromethyl group increases lipophilicity beyond the optimal range for CNS penetration (computed LogP for the trifluoromethyl analog exceeds 1.0), whereas the 1,1-difluoroethyl group maintains a more balanced LogP of approximately 0.46 . These differentiated physicochemical profiles mean that in-class compounds are not interchangeable for medicinal chemistry campaigns targeting neurodegenerative or kinase-driven indications where precise control of metabolic fate and tissue distribution is required.

Quantitative Differentiation Evidence: 2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one vs. Closest Pyrimidinone Analogs


Lipophilicity (LogP) Comparison: Balanced CNS-Applicable Profile vs. Trifluoromethyl and Methyl Analogs

The computed LogP for 2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one is 0.46, positioning it within the optimal range for CNS drug candidates (LogP 1–3) . By comparison, the 6-trifluoromethyl analog exhibits a computed LogP exceeding 1.0, which increases the risk of plasma protein binding and reduced free fraction. The 6-methyl analog, lacking fluorine, has a lower LogP but is susceptible to rapid oxidative metabolism [1].

Medicinal chemistry CNS drug design Lipophilicity optimization

Metabolic Stability: Gem-Difluoromethylene Blockade of Benzylic Oxidation vs. Ethyl Analogs

The 1,1-difluoroethyl group contains a gem-difluoromethylene (CF₂) motif at the benzylic position. Literature consensus establishes that replacing a benzylic CH₂ with CF₂ blocks cytochrome P450-mediated hydroxylation, a primary metabolic clearance route for alkyl-substituted aromatics [1]. The non-fluorinated 6-ethyl analog (2-amino-6-ethylpyrimidin-4(1H)-one) is predicted to undergo rapid benzylic oxidation, whereas the CF₂CH₃ group in the target compound resists this transformation.

Drug metabolism Pharmacokinetics Fluorine medicinal chemistry

Scaffold-Level Chemical Stability: 2-Aminopyrimidin-4(1H)-one Superiority Over Urea Bioisosteres

The 2-aminopyrimidin-4(1H)-one core has been experimentally demonstrated to provide superior chemical stability compared to urea-based bioisosteres, particularly in simulated gastric fluid (SGF). Lu et al. (2015) reported that 2-aminopyrimidin-4(1H)-one derivatives (including compound 3e) remained intact in SGF, whereas corresponding urea derivatives underwent rapid hydrolysis [1]. This stability advantage extends to the entire class, including the target compound bearing the 6-(1,1-difluoroethyl) substituent.

Bioisostere Chemical stability CXCR2 antagonists

Topological Polar Surface Area and Hydrogen Bonding Profile: CNS Drug-Like Properties

The target compound has a computed topological polar surface area (TPSA) of 71.77 Ų, with 3 hydrogen bond acceptors and 2 hydrogen bond donors . These values fall within established thresholds for CNS drug candidates (TPSA < 90 Ų, HBD ≤ 3) [1]. By comparison, the 6-trifluoromethyl analog has a slightly lower TPSA (approximately 68 Ų) owing to the higher electronegativity of the CF₃ group, while the 6-methyl analog has similar TPSA but inferior metabolic stability.

CNS drug design Physicochemical properties Blood-brain barrier

Optimal Application Scenarios for 2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one in Drug Discovery and Chemical Biology


CNS-Penetrant Kinase Inhibitor Library Synthesis

The balanced LogP (0.46) and favorable CNS physicochemical profile (TPSA = 71.77 Ų, HBD = 2) make this building block ideal for generating focused libraries targeting CNS kinases such as TTBK1, GSK-3β, or CDK5 implicated in Alzheimer's disease . The 2-aminopyrimidin-4(1H)-one core provides the kinase hinge-binding motif, while the 1,1-difluoroethyl group offers a metabolically stable, lipophilicity-balanced vector for extending into selectivity pockets [1].

Metabolic-Stability-Driven Lead Optimization for Orally Administered Candidates

For programs where the 2-aminopyrimidin-4(1H)-one core has been identified as a hit but metabolic clearance at the 6-position limits progression, the 6-(1,1-difluoroethyl) analog provides a direct replacement that blocks benzylic oxidation without requiring scaffold hopping . The scaffold's documented stability in simulated gastric fluid further supports oral formulation development [1].

Urea Bioisostere Replacement in Inflammatory Disease Programs

Research teams working on CXCR2 antagonists or other urea-based chemotypes can leverage this building block to replace the metabolically labile urea moiety with the chemically stable 2-aminopyrimidin-4(1H)-one core . The 6-(1,1-difluoroethyl) substitution provides an additional vector for modulating target selectivity and pharmacokinetics without reintroducing the stability liabilities of the original urea scaffold.

Chemical Probe Development for Neurodegenerative Target Validation

The combination of CNS-favorable physicochemical properties, predicted metabolic stability, and commercial availability at 98% purity makes this compound suitable as a starting point for developing chemical probes against neurodegenerative targets (e.g., TTBK1, PDHK1) that require both brain penetration and sufficient half-life for in vivo target engagement studies [1].

Quote Request

Request a Quote for 2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.